Herniariasaponin 2

Description

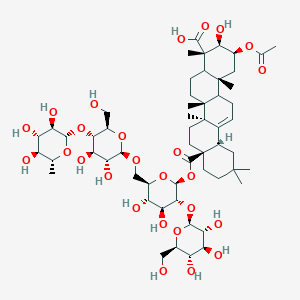

Herniariasaponin 2 (CAS: 157446-62-3) is a triterpenoid saponin derived from plants in the Herniaria genus, notably H. hirsuta and H. fontanesii. Like other herniariasaponins, it is hypothesized to contain medicagenic acid as its aglycone core, linked to sugar moieties via glycosidic bonds. Its biological relevance is inferred from studies on structurally related saponins, which exhibit antilithiatic (anti-kidney stone) and cholesterol-lowering effects .

Properties

Molecular Formula |

C56H88O26 |

|---|---|

Molecular Weight |

1177.3 g/mol |

IUPAC Name |

(2S,3R,4S,6aR,6bS,8aS,12aS,14bR)-2-acetyloxy-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxycarbonyl-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

InChI |

InChI=1S/C56H88O26/c1-22-32(60)35(63)39(67)46(75-22)80-42-28(20-58)78-45(41(69)38(42)66)74-21-29-34(62)37(65)43(81-47-40(68)36(64)33(61)27(19-57)77-47)48(79-29)82-50(73)56-15-13-51(3,4)17-25(56)24-9-10-30-52(5)18-26(76-23(2)59)44(70)55(8,49(71)72)31(52)11-12-54(30,7)53(24,6)14-16-56/h9,22,25-48,57-58,60-70H,10-21H2,1-8H3,(H,71,72)/t22-,25+,26+,27-,28-,29-,30?,31?,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42-,43-,44+,45-,46+,47+,48+,52-,53-,54-,55+,56+/m1/s1 |

InChI Key |

WBCUTGOPTQFPJT-WQPNWDIZSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)C(=O)O)O)OC(=O)C)C)C)[C@@H]4CC(CC5)(C)C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)C(=O)O)O)OC(=O)C)C)C)(C)C)OC9C(C(C(C(O9)CO)O)O)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of herniariasaponin 2 involves the extraction of saponins from the aerial parts of Herniaria hirsuta. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using chromatographic techniques like high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) . The structure of this compound is characterized by mass spectrometry and nuclear magnetic resonance (NMR) techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is harvested and dried, followed by solvent extraction and chromatographic purification. The purified compound is then subjected to quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Herniariasaponin 2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis reactions involve the cleavage of glycosidic bonds, resulting in the formation of aglycones and sugar moieties . Oxidation reactions can modify the functional groups on the saponin molecule, while glycosylation reactions involve the addition of sugar moieties to the aglycone .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and glycosyl donors for glycosylation . Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed: The major products formed from the reactions of this compound include aglycones, glycosides, and oxidized derivatives. These products can be further analyzed and characterized using techniques such as mass spectrometry and NMR .

Scientific Research Applications

In chemistry, it is used as a model compound for studying the structure-activity relationships of saponins . In biology, herniariasaponin 2 has been investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties . In medicine, it is being explored for its potential use in the treatment of urinary stones, as a diuretic, and for its potential anticancer properties . In industry, this compound is used in the formulation of natural surfactants and emulsifiers .

Mechanism of Action

The mechanism of action of herniariasaponin 2 involves its interaction with cellular membranes and proteins. Saponins are known to form complexes with cholesterol in cell membranes, leading to increased membrane permeability and disruption of cellular functions . This compound also interacts with various molecular targets and pathways, including the inhibition of inflammatory mediators and the activation of antioxidant enzymes . These interactions contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between Herniariasaponin 2 and related saponins:

*Inferred from structural homology with Herniariasaponin H and related compounds.

Key Differences

Aglycone Modifications :

- Herniariasaponin H and 2 share medicagenic acid as their aglycone, which differs from hederacoside C’s hederagenin by an additional hydroxyl group at C-2 and a C-24 hydroxycarbonyl group .

- Tribulus saponins use steroidal aglycones, resulting in divergent pharmacological profiles (e.g., neuroprotective vs. antilithiatic) .

Sugar Chain Complexity :

- Herniariasaponin H has seven sugar units, including the rare apiose, while Herniariasaponin 7 has six . This compound’s sugar configuration remains uncharacterized but is hypothesized to influence its metabolic stability and bioavailability.

Biotransformation Pathways :

- Herniariasaponin H undergoes stepwise deglycosylation during gastrointestinal processing, yielding medicagenic acid as the final aglycone . This pathway is shared with hederacoside C but differs in intermediate metabolites due to structural variations .

Therapeutic Applications :

- Herniariasaponin H and related compounds demonstrate cholesterol-lowering effects in gallbladders, whereas Tribulus saponins target urolithiasis and inflammation .

Research Findings and Implications

- Antilithiatic Potential: Herniariasaponins, including Herniariasaponin H, inhibit kidney stone formation by modulating cholesterol metabolism and crystal aggregation . This compound’s role in this process is inferred but requires validation.

- Metabolic Stability : The complexity of sugar chains in Herniariasaponin H correlates with prolonged metabolic processing, as evidenced by its gradual degradation into medicagenic acid over 24-hour colonic phases . Simpler saponins (e.g., hederacoside C) exhibit faster biotransformation .

- Structural-Activity Relationships : Apiose in Herniariasaponin H enhances solubility and interaction with lipid membranes, a feature absent in Herniariasaponin 7 and possibly this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.